molecular formula C9H12N2O2 B6254030 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one CAS No. 1355228-99-7

1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B6254030
CAS No.: 1355228-99-7
M. Wt: 180.2
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Description

1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound with a unique structure that includes a cyclobutyl ring, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is often acetylacetone.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other mild oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimized reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in various substituted pyrazoles.

Scientific Research Applications

1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.

    Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(1-cyclobutyl-1H-pyrazol-3-yl)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(1-cyclobutyl-4-methoxy-1H-pyrazol-3-yl)ethan-1-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and applications.

Properties

CAS No.

1355228-99-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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